Ethyl 3-Hydroxy-2-phenylacrylate

Descripción general

Descripción

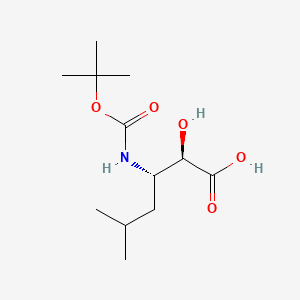

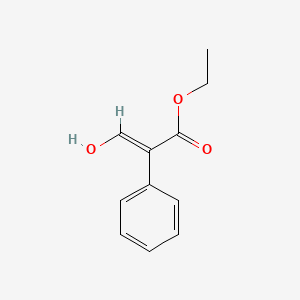

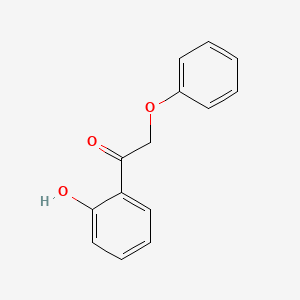

Ethyl 3-Hydroxy-2-phenylacrylate is a compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is ethyl (E)-3-hydroxy-2-phenylprop-2-enoate .

Molecular Structure Analysis

The molecular structure of Ethyl 3-Hydroxy-2-phenylacrylate consists of an ethyl ester group attached to a 3-hydroxy-2-phenylacrylate moiety . The InChI string for this compound is InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ .

Chemical Reactions Analysis

The 3-hydroxy-2-aryl acrylate scaffold, to which Ethyl 3-Hydroxy-2-phenylacrylate belongs, is a significant building block in organic and medicinal chemistry due to the presence of both electrophilic and nucleophilic centers .

Physical And Chemical Properties Analysis

Ethyl 3-Hydroxy-2-phenylacrylate is a liquid with a molecular weight of 192.21 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 46.5 Ų .

Aplicaciones Científicas De Investigación

Catalytic Synthesis

Ethyl 3-phenylacrylate has been synthesized using solid superacid AlCl3·CuSO4 as a catalyst under microwave irradiation. This process shows a high conversion rate of 96.6% under optimal conditions, highlighting its efficiency in organic synthesis (Lan Cui-ling, 2007).

Enzymatic Hydrolysis Studies

The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes was investigated, showing that ultrasound can decrease the reaction time without significantly changing the yield or enantiomeric excess (C. M. Ribeiro, Elisa N. Passaroto, E. C. S. Brenelli, 2001).

Gold-Based Catalysis

A gold complex was identified as a highly active catalyst for the reaction of benzaldehyde with ethyl diazoacetate, producing ethyl 3-oxo-3-phenylpropanoate and ethyl 3-hydroxy-2-phenylacrylate. This demonstrates the potential of gold complexes in facilitating efficient organic reactions (M. R. Fructos, M. M. Díaz‐Requejo, P. Pérez, 2009).

Biocatalytic Stereoselective Synthesis

The stereoselective synthesis of sec-alcohol (ethyl 3-hydroxy-5-phenylpentanoate) was explored using biocatalysts, achieving high enantiomeric excesses up to 99%. This highlights the utility of biocatalysis in producing stereochemically complex molecules (A. Żądło, Joerg H. Schrittwieser, Dominik Koszelewski, W. Kroutil, R. Ostaszewski, 2016).

Metallomesogenic Complexes

Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a related compound, has been used in the synthesis of copper(II) metallomesogenic complexes. This indicates its potential in the field of materials science, particularly in creating new types of mesogenic materials (V. N. Kovganko, N. N. Kovganko, 2013).

Safety and Hazards

When handling Ethyl 3-Hydroxy-2-phenylacrylate, it is advised to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

Direcciones Futuras

The 3-hydroxy-2-phenylacrylate scaffold is a fascinating building block of many bioactive compounds . Therefore, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Mecanismo De Acción

Target of Action

Ethyl 3-Hydroxy-2-phenylacrylate is a fascinating building block of many bioactive compounds . It is primarily used in the synthesis of natural products and in the development of essential drugs .

Mode of Action

The compound is synthesized through various methods, including the Claisen condensation reaction between ethyl acetate and benzylideneacetoacetic acid, and the Knoevenagel condensation reaction between ethyl acetoacetate and benzaldehyde. The gold complex [IPrAu (NCMe)]BF4 catalyzes the reaction of ethyl diazoacetate with benzaldehyde to give mixtures of ethyl 3-oxo-3-phenylpropanoate and ethyl 3-hydroxy-2-phenylacrylate .

Biochemical Pathways

Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a vital precursor in the synthesis of natural products and in the development of essential drugs . .

Result of Action

It is known to be a vital precursor in the synthesis of natural products and in the development of essential drugs .

Propiedades

IUPAC Name |

ethyl (E)-3-hydroxy-2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCUSIHDKTWLTA-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Hydroxy-2-phenylacrylate | |

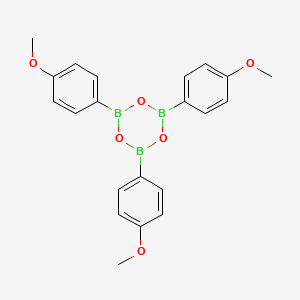

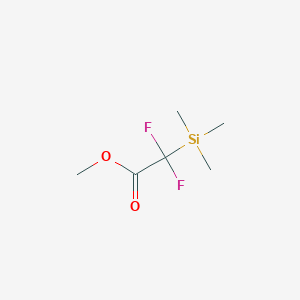

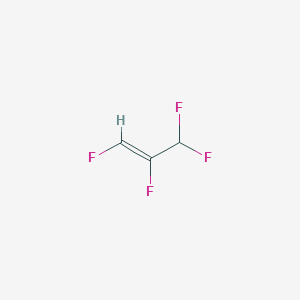

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)